Cfm 1571 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

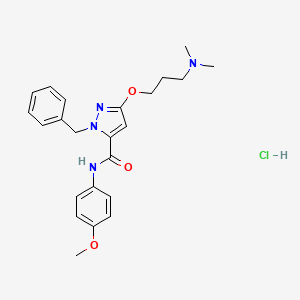

2-benzyl-5-[3-(dimethylamino)propoxy]-N-(4-methoxyphenyl)pyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3.ClH/c1-26(2)14-7-15-30-22-16-21(27(25-22)17-18-8-5-4-6-9-18)23(28)24-19-10-12-20(29-3)13-11-19;/h4-6,8-13,16H,7,14-15,17H2,1-3H3,(H,24,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVHCFCSCUCAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Formin-Like 2 (FMNL2) Signaling Axis: A Technical Guide to a Key Regulator of Cytoskeletal Dynamics and a Target for Therapeutic Intervention

Audience: Researchers, scientists, and drug development professionals.

Abstract: Formin-Like 2 (FMNL2), a member of the diaphanous-related formins (DRFs), is a critical regulator of actin cytoskeletal dynamics.[1][2][3] Its role in orchestrating processes such as cell motility, invasion, and morphogenesis has positioned it as a significant target in various pathological conditions, particularly in cancer metastasis.[2][4][5] This technical guide provides an in-depth overview of the FMNL2 signaling pathway, its mechanism of action, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers developing therapeutic agents, such as Cfm 1571 hydrochloride, that target FMNL2.

Core Mechanism of Action: FMNL2 as a Modulator of the Actin Cytoskeleton

FMNL2 functions as a downstream effector of Rho family GTPases, particularly RhoC and Cdc42, to control actin-dependent processes.[1][2][6] The FMNL2 protein contains several key functional domains, including a GTPase-binding domain (GBD), a formin homology 1 (FH1) domain, and a formin homology 2 (FH2) domain. The canonical activation of FMNL2 is thought to occur through the binding of active, GTP-bound Rho GTPases to the GBD, which alleviates autoinhibition and allows the FH2 domain to nucleate and elongate unbranched actin filaments.[6]

The primary function of FMNL2 is to drive the assembly and turnover of actin filaments, which are essential for the formation of cellular protrusions like lamellipodia and filopodia.[2] This activity is central to cell migration and invasion.[2][5][7]

The FMNL2 Signaling Pathway

FMNL2 is a key node in signaling pathways that link extracellular cues to changes in the actin cytoskeleton. The core signaling axis involves the activation of Rho GTPases, which in turn activate FMNL2.

Upstream Regulation by Rho GTPases

Several studies have established FMNL2 as a specific effector of RhoC.[6] The interaction between active RhoC and the GBD of FMNL2 is a critical step in initiating FMNL2's actin-nucleating activity.[6] FMNL2 has also been shown to be activated by RhoA and Cdc42.[1] This upstream regulation is a pivotal point for controlling cell motility.

Downstream Effects on the Actin Cytoskeleton and Cell Behavior

Once activated, FMNL2 promotes actin polymerization, contributing to the formation of stress fibers and other actin-based structures.[1] This regulation of the cytoskeleton directly impacts:

-

Cell Motility and Invasion: By promoting the formation of invasive protrusions, FMNL2 enhances the ability of cells to migrate and invade surrounding tissues.[1][2][5]

-

Epithelial-Mesenchymal Transition (EMT): FMNL2 has been implicated in promoting EMT, a key process in cancer progression.[2][4]

-

Angiogenesis: Recent evidence suggests that FMNL2 can promote angiogenesis by interacting with epidermal growth factor-like protein 6 (EGFL6).[4]

The following diagram illustrates the central role of FMNL2 in the Rho GTPase signaling pathway.

Quantitative Data for FMNL2 Inhibitors

The development of specific inhibitors for FMNL2, such as the putative this compound, requires rigorous quantitative assessment of their activity. The following table outlines the key parameters that would be determined to characterize the potency and efficacy of such a compound.

| Parameter | Description | Example Value |

| IC50 | The half-maximal inhibitory concentration of the compound against FMNL2's actin polymerization activity. | Data not available |

| Kd | The equilibrium dissociation constant, representing the binding affinity of the compound to FMNL2. | Data not available |

| Cellular Potency (EC50) | The half-maximal effective concentration of the compound for inhibiting a cellular process, such as cell migration. | Data not available |

| In Vivo Efficacy | The effectiveness of the compound in a relevant animal model, often measured as tumor growth inhibition or reduction in metastasis. | Data not available |

Experimental Protocols for Studying FMNL2

A variety of experimental techniques are employed to investigate the function of FMNL2 and the effects of its inhibitors.

Western Blotting

Objective: To detect and quantify the expression levels of FMNL2 and other proteins in the signaling pathway in cell lysates or tissue homogenates.

Methodology:

-

Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-FMNL2), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged.

siRNA-based Gene Silencing

Objective: To specifically reduce the expression of FMNL2 to study its functional role.

Methodology:

-

siRNA Design: Small interfering RNAs (siRNAs) targeting the FMNL2 mRNA are designed and synthesized.

-

Transfection: Cells are transfected with the FMNL2-specific siRNAs or a non-targeting control siRNA using a transfection reagent.

-

Incubation: Cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and protein.

-

Functional Assays: The effects of FMNL2 knockdown on cellular processes such as migration, invasion, or proliferation are assessed.

-

Validation: The efficiency of knockdown is confirmed by Western blotting or qRT-PCR.

The following diagram outlines a typical workflow for an siRNA-based experiment to study FMNL2 function.

References

- 1. Formin-like2 regulates Rho/ROCK pathway to promote actin assembly and cell invasion of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene - FMNL2 [maayanlab.cloud]

- 3. Characterization of Diaphanous-related formin FMNL2 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formin‐like 2 promotes angiogenesis and metastasis of colorectal cancer by regulating the EGFL6/CKAP4/ERK axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FMNL2 is a positive regulator of cell motility and metastasis in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formin-like 2 drives amoeboid invasive cell motility downstream of RhoC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formin-like2 regulates Rho/ROCK pathway to promote actin assembly and cell invasion of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Cfm 1571 Hydrochloride: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cfm 1571 hydrochloride is a potent, cell-permeable small molecule that acts as a stimulator of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC).[1][2] By activating sGC, Cfm 1571 triggers an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[2][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical properties, and its mechanism of action. It is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of sGC modulators.

Chemical Properties and Data

This compound is the hydrochloride salt of 1-Benzyl-3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide.[5] It is a white to off-white solid powder.[1] While noted to have low oral bioavailability and potency, it serves as a valuable research tool for studying the NO-sGC-cGMP signaling pathway.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H29ClN4O3 | [1][5] |

| Molecular Weight | 444.95 g/mol | [1][3] |

| CAS Number | 1215548-30-3 | [1][3][5] |

| Appearance | White to off-white solid powder | [1] |

| Purity | ≥99% | [3] |

| Solubility | Soluble to 100 mM in DMSO and water | [3] |

| Storage | Store at +4°C | [3] |

Table 2: Pharmacological Data for this compound

| Parameter | Value | Description | Reference |

| EC50 | 5.49 μM | Concentration for 50% of maximal effect on sGC stimulation | [1][2] |

| IC50 | 2.84 μM | Concentration for 50% inhibition of collagen-stimulated platelet aggregation | [1][2] |

Synthesis of this compound

The synthesis of Cfm 1571 is a multi-step process involving the formation of a pyrazole (B372694) core, followed by etherification and amide coupling reactions. The final step involves the formation of the hydrochloride salt.

Synthetic Scheme

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of the Dimethylaminopropyl Ether Intermediate

-

Reaction: Mitsunobu reaction between 1-benzyl-3-hydroxy-1H-pyrazole-5-carboxylic acid methyl ester and 3-(dimethylamino)-1-propanol.

-

Reagents: 1-benzyl-3-hydroxy-1H-pyrazole-5-carboxylic acid methyl ester, 3-(dimethylamino)-1-propanol, 1,1'-(azodicarbonyl)dipiperidine (B77770), tributylphosphine (B147548).

-

Procedure: To a solution of 1-benzyl-3-hydroxy-1H-pyrazole-5-carboxylic acid methyl ester and 3-(dimethylamino)-1-propanol in a suitable solvent (e.g., THF), 1,1'-(azodicarbonyl)dipiperidine and tributylphosphine are added portion-wise at 0°C. The reaction mixture is then stirred at room temperature until completion, as monitored by TLC. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid Intermediate

-

Reaction: Basic hydrolysis of the methyl ester.

-

Reagents: Dimethylaminopropyl ether intermediate, a base (e.g., NaOH or LiOH), a solvent mixture (e.g., THF/water).

-

Procedure: The dimethylaminopropyl ether intermediate is dissolved in a mixture of THF and water. A solution of NaOH or LiOH is added, and the mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete. The reaction mixture is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid, which is collected by filtration, washed with water, and dried.

Step 3: Amide Coupling to form Cfm 1571 (free base)

-

Reaction: HATU-mediated amide coupling of the carboxylic acid intermediate with 4-methoxyaniline.

-

Reagents: Carboxylic acid intermediate, 4-methoxyaniline, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a non-nucleophilic base (e.g., DIPEA or triethylamine), a suitable solvent (e.g., DMF or DCM).

-

Procedure: The carboxylic acid intermediate, 4-methoxyaniline, and HATU are dissolved in the solvent. The base is added, and the reaction mixture is stirred at room temperature until completion. The solvent is removed in vacuo, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield Cfm 1571 as the free base.

Step 4: Formation of this compound

-

Reaction: Treatment of the free base with hydrochloric acid.

-

Reagents: Cfm 1571 (free base), hydrochloric acid (e.g., as a solution in dioxane or ether).

-

Procedure: The purified Cfm 1571 free base is dissolved in a suitable solvent (e.g., ethyl acetate (B1210297) or methanol). A solution of hydrochloric acid is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent (e.g., ether), and dried under vacuum.

Mechanism of Action and Signaling Pathway

This compound is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] sGC is a heterodimeric hemoprotein that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3]

Cfm 1571 acts as an allosteric modulator of sGC, enhancing its sensitivity to NO and also directly stimulating the enzyme in the absence of NO.[4] This leads to an accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG). PKG phosphorylates various downstream targets, resulting in a cascade of cellular events.

Caption: The NO-sGC-cGMP signaling pathway activated by Cfm 1571.

Key Experimental Protocols

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol is designed to measure the ability of Cfm 1571 to stimulate the activity of purified sGC.

-

Materials: Purified sGC enzyme, GTP, [α-³²P]GTP, this compound, reaction buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, 3 mM MgCl₂, 1 mM cGMP, 1 mM dithiothreitol), phosphodiesterase inhibitor (e.g., IBMX), nitric oxide donor (optional, e.g., DEA/NO).

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, GTP, and a trace amount of [α-³²P]GTP.

-

Add purified sGC enzyme to the reaction mixture.

-

Add varying concentrations of this compound to the reaction tubes. Include control tubes with vehicle (e.g., DMSO) and a positive control (e.g., a known sGC activator or NO donor).

-

Initiate the reaction by incubating at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 125 mM zinc acetate followed by 125 mM sodium carbonate) to precipitate the unreacted GTP.

-

Separate the [α-³²P]cGMP product from the unreacted [α-³²P]GTP using column chromatography (e.g., Dowex and alumina (B75360) columns).

-

Quantify the amount of [α-³²P]cGMP produced using a scintillation counter.

-

Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) and plot the dose-response curve for Cfm 1571 to determine its EC50 value.

-

In Vitro Platelet Aggregation Assay (Collagen-Induced)

This assay evaluates the inhibitory effect of Cfm 1571 on platelet aggregation induced by collagen.

-

Materials: Freshly drawn human or animal blood, anticoagulant (e.g., acid-citrate-dextrose), platelet-rich plasma (PRP), platelet-poor plasma (PPP), collagen solution, this compound, saline or buffer (e.g., Tyrode's buffer).

-

Procedure:

-

Prepare PRP and PPP from whole blood by differential centrifugation.

-

Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle (DMSO) at 37°C for a short period (e.g., 5-10 minutes) in an aggregometer cuvette with stirring.

-

Initiate platelet aggregation by adding a sub-maximal concentration of collagen to the PRP.

-

Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. Aggregation is recorded as an increase in light transmittance.

-

The maximum aggregation for each concentration of Cfm 1571 is recorded and expressed as a percentage of the control (vehicle-treated) aggregation.

-

Plot the percentage inhibition of platelet aggregation against the concentration of Cfm 1571 to determine the IC50 value.

-

Caption: Workflow for key in vitro experiments with Cfm 1571.

Conclusion

This compound is a valuable pharmacological tool for investigating the nitric oxide-soluble guanylate cyclase signaling pathway. This guide provides a detailed overview of its synthesis, chemical properties, and biological activity, along with protocols for its characterization. The information presented herein is intended to facilitate further research into the therapeutic potential of sGC modulators in various pathological conditions, including cardiovascular diseases. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Cfm 1571 Hydrochloride: A Technical Guide to its Role in the Nitric Oxide Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cfm 1571 hydrochloride, a potent stimulator of soluble guanylate cyclase (sGC), and its integral role within the nitric oxide (NO) signaling pathway. This document details the mechanism of action, quantitative biochemical data, and comprehensive experimental protocols relevant to the study of this compound.

Introduction to the Nitric Oxide Signaling Pathway and Soluble Guanylate Cyclase

The nitric oxide (NO) signaling pathway is a crucial mediator of numerous physiological processes, including vasodilation, neurotransmission, and immune response. A key component of this pathway is the enzyme soluble guanylate cyclase (sGC), which functions as the intracellular receptor for NO. Upon binding of NO to its heme moiety, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP, in turn, activate downstream effectors such as protein kinase G (PKG), leading to a cascade of events that culminate in various cellular responses, most notably smooth muscle relaxation.

Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular diseases, including hypertension and erectile dysfunction. Consequently, therapeutic strategies aimed at modulating this pathway have garnered significant interest. One such approach involves the direct stimulation of sGC, independent of endogenous NO levels.

This compound: A Heme-Dependent sGC Stimulator

This compound is a pyrazole (B372694) derivative that has been identified as a potent, NO-independent stimulator of sGC.[1][2][3] As a heme-dependent sGC stimulator, Cfm 1571 requires the presence of the reduced ferrous (Fe2+) heme group on sGC for its activity. Its mechanism of action involves direct binding to the sGC enzyme, which stabilizes it in a conformation that enhances its catalytic activity, leading to increased cGMP production.

Quantitative Data

The following tables summarize the key in vitro biochemical data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value (µM) | Description |

| EC50 | 5.49[1][2][3] | The concentration of this compound that elicits a half-maximal response in stimulating sGC activity. |

| IC50 | 2.84[1][2][3] | The concentration of this compound that causes 50% inhibition of collagen-stimulated platelet aggregation. |

Table 2: Selectivity Profile of this compound

| Target | Activity |

| Adenylyl Cyclase | No activation observed |

| Phosphodiesterases (PDEs) | No significant inhibition |

| Inducible Nitric Oxide Synthase (iNOS) | Minimal inhibition (25%) |

| Neuronal Nitric Oxide Synthase (nNOS) | Minimal inhibition (17%) |

Signaling Pathway and Mechanism of Action

This compound acts as a direct stimulator of soluble guanylate cyclase, a pivotal enzyme in the nitric oxide signaling cascade. The following diagram illustrates this pathway and the point of intervention for Cfm 1571.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Soluble Guanylate Cyclase (sGC) Activation Assay

This protocol outlines the determination of the EC50 value of this compound for the activation of purified sGC.

Materials:

-

Purified soluble guanylate cyclase

-

This compound stock solution (in DMSO)

-

Guanosine 5'-triphosphate (GTP)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl2

-

[α-³²P]GTP

-

Dowex AG 50W-X8 resin

-

Alumina (B75360) columns

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, GTP, IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation), and [α-³²P]GTP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding purified sGC.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

Separate the product, [α-³²P]cGMP, from the unreacted substrate, [α-³²P]GTP, using sequential chromatography over Dowex and alumina columns.

-

Quantify the amount of [α-³²P]cGMP produced by liquid scintillation counting.

-

Calculate the sGC activity and plot the dose-response curve to determine the EC50 value.

In Vitro Platelet Aggregation Assay

This protocol is used to determine the inhibitory effect of this compound on platelet aggregation, providing an IC50 value.

Materials:

-

Human blood collected in anticoagulant (e.g., acid-citrate-dextrose)

-

Platelet-rich plasma (PRP)

-

Collagen (agonist)

-

This compound stock solution (in DMSO)

-

Saline solution

-

Aggregometer

Procedure:

-

Prepare PRP from human blood by centrifugation.

-

Pre-incubate PRP with varying concentrations of this compound or vehicle (DMSO) at 37°C for a specified time.

-

Induce platelet aggregation by adding a submaximal concentration of collagen.

-

Monitor the change in light transmission using an aggregometer to measure the extent of platelet aggregation.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound.

-

Plot the concentration-inhibition curve to determine the IC50 value.

cGMP Quantification in Cell-Based Assays

This protocol describes the measurement of intracellular cGMP levels in response to this compound treatment using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

IBMX

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

Commercially available cGMP ELISA kit

-

Microplate reader

Procedure:

-

Seed cells in multi-well plates and grow to confluence.

-

Pre-treat cells with a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation.

-

Treat cells with varying concentrations of this compound for a specified time.

-

Lyse the cells to release intracellular cGMP.

-

Perform the cGMP competitive ELISA according to the manufacturer's instructions. This typically involves the competition between cGMP in the sample and a fixed amount of labeled cGMP for binding to a limited amount of anti-cGMP antibody.

-

Measure the absorbance using a microplate reader. The absorbance is inversely proportional to the amount of cGMP in the sample.

-

Calculate the cGMP concentration in each sample by comparison with a standard curve.

References

An In-Depth Technical Guide to the Research Applications of Cfm 1571 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Cfm 1571 hydrochloride is a potent, cell-permeable small molecule that acts as a stimulator of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC).[1] By activating sGC, this compound triggers an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in a multitude of physiological processes. This activity makes this compound a valuable research tool for investigating the NO/sGC/cGMP signaling pathway and its therapeutic potential, primarily in the context of cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its role in advancing our understanding of cGMP-mediated signaling.

Quantitative Data Summary

The biological activity of this compound has been characterized by its half-maximal effective concentration (EC50) for sGC activation and its half-maximal inhibitory concentration (IC50) for the inhibition of collagen-stimulated platelet aggregation. These values are crucial for designing and interpreting experiments.

| Parameter | Value | Description | Reference |

| EC50 (sGC activation) | 5.49 µM | The concentration of this compound that results in 50% of the maximum stimulation of soluble guanylate cyclase activity. | [1] |

| IC50 (Platelet Aggregation Inhibition) | 2.84 µM | The concentration of this compound that causes 50% inhibition of collagen-induced platelet aggregation. | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a direct stimulator of soluble guanylate cyclase, a key enzyme in the nitric oxide signaling pathway. Unlike endogenous NO, which requires the heme group of sGC for activation, sGC stimulators like Cfm 1571 can activate the enzyme independently of NO. This is particularly relevant in disease states where endothelial dysfunction leads to reduced NO bioavailability.

The activation of sGC by this compound catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then lead to the activation of downstream effectors, most notably cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates various target proteins, resulting in a cascade of cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal function.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established methods for assessing sGC activity and platelet aggregation and should be adapted as needed for specific experimental conditions.

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This assay measures the ability of this compound to stimulate the production of cGMP from GTP by purified sGC.

Materials:

-

Purified soluble guanylate cyclase

-

This compound stock solution (in DMSO)

-

[α-32P]GTP

-

Assay Buffer: 50 mM Triethanolamine (TEA)-HCl, pH 7.4

-

Reaction Mix: Assay buffer containing 3 mM MgCl2, 1 mM cGMP, and other necessary co-factors.

-

Stop Solution: 120 mM Zinc Acetate and 120 mM Sodium Carbonate

-

Alumina (B75360) and Dowex-50-H+ chromatography columns

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microcentrifuge tube, combine the purified sGC enzyme with the reaction mix.

-

Add the desired concentration of this compound or vehicle control (DMSO) to the respective tubes.

-

Initiate the reaction by adding [α-32P]GTP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding the stop solution.

-

Separate the [32P]cGMP product from unreacted [α-32P]GTP using sequential chromatography on Dowex-50-H+ and alumina columns.

-

Quantify the amount of [32P]cGMP produced using liquid scintillation counting.

-

Calculate the fold-stimulation of sGC activity relative to the vehicle control and determine the EC50 value by plotting the dose-response curve.

References

Cfm 1571 Hydrochloride: A Technical Guide to its In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of Cfm 1571 hydrochloride, a stimulator of the nitric oxide receptor, soluble guanylate cyclase (sGC). The information presented herein is intended for research, scientific, and drug development professionals.

Quantitative Bioactivity of this compound

This compound has been characterized by its dual activity as a stimulator of sGC and an inhibitor of platelet aggregation. The key quantitative metrics for these activities, the EC50 and IC50 values, are summarized in the table below.

| Parameter | Value (µM) | Description |

| EC50 | 5.49[1][2][3][4] | The concentration of this compound that produces a half-maximal activation of soluble guanylate cyclase (sGC). |

| IC50 | 2.84[1][2][3][4] | The concentration of this compound that causes a half-maximal inhibition of collagen-stimulated platelet aggregation. |

Mechanism of Action: Soluble Guanylate Cyclase (sGC) Stimulation

This compound exerts its primary pharmacological effect through the direct stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[3] sGC is a heterodimeric protein that, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating a variety of physiological responses, including smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.

The following diagram illustrates the signaling pathway of sGC and the role of Cfm 1571.

References

- 1. Synthesis and biological evaluation of novel pyrazoles and indazoles as activators of the nitric oxide receptor, soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential [ouci.dntb.gov.ua]

The Dawn of a New Therapeutic Era: A Technical Guide to Soluble Guanylyl Cyclase Stimulators

For Researchers, Scientists, and Drug Development Professionals

The nitric oxide (NO) signaling pathway plays a pivotal role in cardiovascular homeostasis, and its dysregulation is a hallmark of numerous cardiovascular diseases. Soluble guanylyl cyclase (sGC), the primary receptor for NO, has emerged as a key therapeutic target. sGC stimulators, a novel class of pharmacological agents, directly enhance the activity of this enzyme, offering a promising therapeutic strategy for conditions characterized by impaired NO signaling, such as pulmonary hypertension and heart failure. This in-depth technical guide provides a comprehensive review of sGC stimulators, detailing their mechanism of action, summarizing key clinical trial data, outlining essential experimental protocols, and visualizing the core concepts through detailed diagrams.

The Nitric Oxide-sGC-cGMP Signaling Pathway and the Mechanism of sGC Stimulators

The canonical NO-sGC-cGMP signaling cascade is initiated by the production of NO by nitric oxide synthases (NOS). NO diffuses into smooth muscle cells and binds to the heme moiety of sGC, inducing a conformational change that activates the enzyme. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects that promote vasodilation, inhibit platelet aggregation, and reduce inflammation and fibrosis.[1][2][3][4]

In various pathological states, this pathway is compromised due to reduced NO bioavailability or oxidative stress, which oxidizes the heme iron of sGC, rendering it insensitive to NO.[1] sGC stimulators address this deficiency through a dual mechanism of action:

-

Direct, NO-Independent Stimulation: sGC stimulators can directly bind to and activate sGC, even in the absence of NO. This ensures a baseline level of cGMP production, bypassing the limitations of impaired NO synthesis.[1][2][5]

-

Sensitization to Endogenous NO: These agents also sensitize sGC to endogenous NO, meaning that even low levels of NO can elicit a robust activation of the enzyme.[5][6]

This dual action restores the functionality of the NO-sGC-cGMP pathway, leading to the desired therapeutic effects.

Key Soluble Guanylyl Cyclase Stimulators: A Comparative Overview

Several sGC stimulators have been developed and investigated in clinical trials. The most prominent examples include riociguat (B1680643), vericiguat, and praliciguat (B610188).

Riociguat

Riociguat is the first-in-class sGC stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[7] Clinical trials have demonstrated its efficacy in improving exercise capacity and hemodynamic parameters in these patient populations.

Vericiguat

Vericiguat is an oral sGC stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF) in patients with a recent worsening event.[8] The pivotal VICTORIA trial established its benefit in reducing the composite risk of cardiovascular death or first heart failure hospitalization.[9]

Praliciguat

Praliciguat is an investigational sGC stimulator that has been evaluated for diabetic kidney disease and heart failure with preserved ejection fraction (HFpEF).[10][11][12] While it showed some positive trends in metabolic and blood pressure parameters, it did not meet the primary endpoints in key clinical trials for these indications.[10][11]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from pivotal clinical trials of riociguat and vericiguat.

Table 1: Riociguat in Pulmonary Hypertension (PATENT-1 and CHEST-1 Trials)

| Parameter | PATENT-1 (PAH) - Riociguat vs. Placebo | CHEST-1 (CTEPH) - Riociguat vs. Placebo |

| Primary Endpoint | ||

| Change in 6-Minute Walk Distance (6MWD) | +36 meters (p<0.001) | +46 meters (p<0.001) |

| Hemodynamic Parameters | ||

| Change in Pulmonary Vascular Resistance (PVR) | -226 dyn·s·cm⁻⁵ (p<0.001) | -246 dyn·s·cm⁻⁵ (p<0.001) |

| Change in Cardiac Index | +0.5 L/min/m² (p<0.001) | +0.6 L/min/m² (p<0.001) |

| Safety | ||

| Most Common Adverse Events | Headache, dyspepsia, dizziness | Headache, dizziness, dyspepsia |

| Syncope | 1% (Riociguat) vs. 4% (Placebo) | 1% (Riociguat) vs. 2% (Placebo) |

Data compiled from publicly available trial results.[13][14]

Table 2: Vericiguat in Heart Failure with Reduced Ejection Fraction (VICTORIA Trial)

| Parameter | Vericiguat (n=2526) | Placebo (n=2524) | Hazard Ratio (95% CI) | p-value |

| Primary Composite Endpoint | ||||

| CV Death or First HF Hospitalization | 35.5% | 38.5% | 0.90 (0.82-0.98) | 0.02 |

| Secondary Endpoints | ||||

| Cardiovascular Death | 16.4% | 17.5% | 0.93 (0.81-1.06) | - |

| First Heart Failure Hospitalization | 27.4% | 29.6% | 0.90 (0.81-1.00) | - |

| Safety | ||||

| Symptomatic Hypotension | 9.1% | 7.9% | - | 0.12 |

| Syncope | 4.0% | 3.5% | - | 0.30 |

| Anemia | 7.6% | 5.7% | - | - |

Data from the VICTORIA trial.[9][15]

Table 3: Praliciguat in Diabetic Kidney Disease (Phase 2 Trial)

| Parameter | Praliciguat (pooled) | Placebo | Difference (90% CI) | p-value |

| Primary Efficacy Outcome | ||||

| Change in Urine Albumin-Creatinine Ratio | -28% | -15% | -15% (-31 to 4) | 0.17 |

| Other Outcomes | ||||

| Change in 24-hour Systolic BP | - | - | -4 mmHg (-8 to -1) | - |

| Change in Hemoglobin A1c | - | - | -0.3% (-0.5 to -0.03) | - |

| Safety | ||||

| Treatment-Emergent Adverse Events | 42% | 44% | - | - |

Data from a Phase 2 trial in patients with diabetic kidney disease.[5][11]

Experimental Protocols

Characterizing the activity of sGC stimulators requires specific and robust experimental assays. Below are detailed methodologies for key experiments.

Soluble Guanylyl Cyclase (sGC) Activity Assay

This assay directly measures the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [α-³²P]cGMP.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing MgCl₂ (or MnCl₂), GTP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Enzyme Preparation: Use purified recombinant sGC or cell lysates containing sGC.

-

Initiation of Reaction: Add the sGC preparation to the reaction mixture containing [α-³²P]GTP and the sGC stimulator at various concentrations. Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of zinc acetate (B1210297) and sodium carbonate.

-

Separation of cGMP: Separate the newly synthesized [³²P]cGMP from unreacted [³²P]GTP using column chromatography (e.g., neutral alumina (B75360) columns).

-

Quantification: Measure the radioactivity of the eluted [³²P]cGMP using a scintillation counter.

-

Data Analysis: Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) and determine the EC₅₀ value of the sGC stimulator.

Cellular cGMP Accumulation Assay

This assay measures the intracellular accumulation of cGMP in response to sGC stimulation in a cell-based system.

Methodology:

-

Cell Culture: Plate cells expressing sGC (e.g., RFL-6 rat lung fibroblasts or engineered cell lines) in multi-well plates and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-30 minutes at 37°C to prevent cGMP degradation.[16]

-

Stimulation: Add the sGC stimulator at various concentrations to the cell culture medium and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[16]

-

Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl) to stop the reaction and release intracellular cGMP.[16]

-

cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: Normalize the cGMP concentration to the protein content of the cell lysate and determine the EC₅₀ of the sGC stimulator.

Conclusion

Soluble guanylyl cyclase stimulators represent a significant advancement in the pharmacological management of cardiovascular diseases characterized by impaired NO-sGC-cGMP signaling. Their unique dual mechanism of action allows for the restoration of this critical pathway, leading to proven clinical benefits in pulmonary hypertension and heart failure. The continued exploration of these agents and the development of new compounds in this class hold great promise for addressing unmet medical needs in a variety of cardiovascular and related disorders. This technical guide provides a foundational understanding for researchers and drug development professionals working to further unlock the therapeutic potential of sGC stimulation.

References

- 1. Color Gradients | Graphviz [graphviz.org]

- 2. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel sGC Stimulators and sGC Activators for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vericiguat did not meet its primary endpoint but lowered the risk of cardiovascular death in patients with heart failure [escardio.org]

- 9. rxfiles.ca [rxfiles.ca]

- 10. aviseanalytics.com [aviseanalytics.com]

- 11. Effects of the Soluble Guanylate Cyclase Stimulator Praliciguat in Diabetic Kidney Disease: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An exploratory, randomised, placebo-controlled, 14 day trial of the soluble guanylate cyclase stimulator praliciguat in participants with type 2 diabetes and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Riociguat in patients with chronic thromboembolic pulmonary hypertension: results from an early access study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. ajmc.com [ajmc.com]

- 16. benchchem.com [benchchem.com]

Cfm 1571 Hydrochloride: A Technical Guide for Researchers

CAS Number: 1215548-30-3

Chemical Name: 1-Benzyl-3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide hydrochloride

This document provides an in-depth technical overview of Cfm 1571 hydrochloride, a potent stimulator of soluble guanylate cyclase (sGC). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and experimental applications of this compound.

Core Compound Information

This compound is a small molecule belonging to the pyrazole (B372694) class of compounds. It has garnered significant interest within the scientific community for its ability to modulate the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a critical regulator of various physiological processes, including vasodilation and inhibition of platelet aggregation.

Physicochemical Properties

| Property | Value |

| CAS Number | 1215548-30-3 |

| Molecular Formula | C₂₃H₂₈N₄O₃·HCl |

| Molecular Weight | 444.95 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO and water |

Biological Activity

| Parameter | Value | Description |

| EC₅₀ | 5.49 µM | The half-maximal effective concentration for the stimulation of soluble guanylate cyclase (sGC). |

| IC₅₀ | 2.84 µM | The half-maximal inhibitory concentration for collagen-induced platelet aggregation. |

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound exerts its pharmacological effects by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] Under normal physiological conditions, NO, produced by nitric oxide synthases (NOS), diffuses into smooth muscle cells and binds to the heme moiety of sGC. This binding event triggers a conformational change in sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3]

cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels, leading to smooth muscle relaxation (vasodilation) and the inhibition of platelet aggregation.[1]

Cfm 1571, as an sGC stimulator, enhances the activity of sGC, leading to increased cGMP production even at low concentrations of NO. This makes it a promising therapeutic candidate for conditions associated with impaired NO bioavailability or endothelial dysfunction.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the formation of a pyrazole core, followed by functionalization and final conversion to the hydrochloride salt. The following is a plausible synthetic route based on established pyrazole chemistry.

Step 1: Synthesis of 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylic acid

-

React ethyl 3-oxo-4-phenylbutanoate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as ethanol (B145695) under reflux to form the pyrazolone (B3327878) ring.

-

Hydrolyze the resulting ester with a base like sodium hydroxide (B78521) to yield the carboxylic acid.

Step 2: Synthesis of 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic acid

-

Alkylate the hydroxyl group of the pyrazole derivative from Step 1 with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Synthesis of 1-benzyl-3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

-

Activate the carboxylic acid from Step 2 using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

React the activated acid with 4-methoxyaniline to form the final amide product.

Step 4: Formation of this compound

-

Dissolve the free base from Step 3 in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to obtain this compound.

In Vitro sGC Activity Assay

This assay measures the ability of Cfm 1571 to stimulate the production of cGMP by purified sGC.

Materials:

-

Purified recombinant human sGC

-

Assay buffer (e.g., 50 mM TEA, pH 7.5, 2 mM MgCl₂, 1 mM DTT, 0.1% BSA)

-

Guanosine triphosphate (GTP)

-

This compound

-

NO donor (e.g., DEA/NO)

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Prepare a reaction mixture containing assay buffer, purified sGC, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding GTP and, if desired, an NO donor.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Measure the amount of cGMP produced using a commercial cGMP EIA kit according to the manufacturer's instructions.

-

Plot the cGMP concentration against the Cfm 1571 concentration to determine the EC₅₀ value.

In Vitro Platelet Aggregation Assay

This assay assesses the inhibitory effect of Cfm 1571 on platelet aggregation induced by an agonist like collagen.

Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Collagen (agonist)

-

This compound

-

Light transmission aggregometer

Procedure:

-

Prepare PRP and PPP from whole blood by differential centrifugation.

-

Adjust the platelet count in the PRP using PPP.

-

Pre-incubate PRP samples with varying concentrations of this compound or vehicle control at 37°C for a specified time.

-

Place the samples in the aggregometer and establish a baseline light transmission.

-

Induce platelet aggregation by adding a standard concentration of collagen.

-

Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

Calculate the percentage of inhibition of aggregation for each Cfm 1571 concentration compared to the vehicle control to determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of sGC stimulation. Its well-defined mechanism of action and potent biological activity make it a compound of interest for the development of novel treatments for cardiovascular and other related diseases. The experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological properties of this compound.

References

In-Depth Technical Guide: The Influence of Cfm 1571 Hydrochloride on cGMP Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cfm 1571 hydrochloride is a significant pharmacological tool in the study of the nitric oxide (NO) signaling pathway. As a member of the pyrazole (B372694) and indazole derivative class of compounds, it functions as a potent, heme-dependent stimulator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide. This technical guide provides a comprehensive overview of the effects of this compound on cyclic guanosine (B1672433) monophosphate (cGMP) synthesis, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation. This compound acts synergistically with nitric oxide to enhance the production of cGMP and is notably devoid of inhibitory effects on phosphodiesterases (PDEs). Despite its utility as a research compound, its clinical development has been hampered by low oral bioavailability and potency.[1][2][3] This document serves as a detailed resource for researchers utilizing this compound in their investigations of cGMP-mediated physiological and pathophysiological processes.

Introduction to the Nitric Oxide-sGC-cGMP Signaling Pathway

The nitric oxide (NO) signaling cascade is a crucial regulatory system in numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[4] The central component of this pathway is soluble guanylate cyclase (sGC), a heterodimeric heme-containing enzyme.[4] Upon binding of NO to the ferrous heme moiety of sGC, the enzyme undergoes a conformational change that catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[4] cGMP, in turn, activates downstream effectors such as cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs), which mediate the ultimate physiological responses.

Dysregulation of the NO-sGC-cGMP pathway is implicated in a variety of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. Consequently, pharmacological agents that modulate this pathway, such as sGC stimulators and activators, have emerged as important therapeutic targets and research tools.

This compound: A Heme-Dependent sGC Stimulator

This compound is classified as a heme-dependent sGC stimulator.[4] This classification delineates its mechanism of action, which is characterized by a direct stimulation of sGC in a manner that is dependent on the presence of the reduced (ferrous) heme group within the enzyme.[4] A key feature of this compound and other sGC stimulators is their synergistic action with nitric oxide.[4][5] In the presence of NO, the stimulatory effect of this compound on sGC activity is significantly enhanced. Furthermore, this compound has been shown to be devoid of phosphodiesterase (PDE) inhibition, ensuring that its effects on cGMP levels are primarily due to increased synthesis rather than decreased degradation.[3]

The development of this compound was based on the lead structure of YC-1, another well-characterized sGC stimulator.[1][2][6] While a potent tool for in vitro research, its progression into clinical applications has been limited by its low oral bioavailability and modest potency.[1][2][3]

Quantitative Effects of this compound on cGMP Synthesis

The potency and efficacy of this compound in stimulating cGMP synthesis have been quantitatively assessed through various in vitro assays.

| Parameter | Value | Assay System | Reference |

| EC50 | 5.49 µM | Purified sGC | [6] |

| IC50 | 2.84 µM | Inhibition of Platelet Aggregation | [6] |

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit a half-maximal response in sGC activity. The IC50 (Half-maximal inhibitory concentration) indicates the concentration required to inhibit platelet aggregation by 50%.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's effect on cGMP synthesis.

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol describes a method for measuring the activity of purified sGC in the presence of this compound using a radio-enzymatic assay with [α-32P]GTP.

Materials:

-

Purified soluble guanylate cyclase (sGC)

-

This compound

-

[α-32P]Guanosine triphosphate ([α-32P]GTP)

-

Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2

-

Guanosine triphosphate (GTP)

-

3-isobutyl-1-methylxanthine (IBMX), a non-specific PDE inhibitor

-

Dowex-50-H+ resin

-

Alumina (B75360) columns

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, IBMX (to prevent cGMP degradation), and purified sGC enzyme.

-

Add varying concentrations of this compound to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.

-

To assess the synergy with NO, a parallel set of experiments can be performed in the presence of an NO donor (e.g., sodium nitroprusside).

-

Initiate the enzymatic reaction by adding a solution containing both non-radiolabeled GTP and [α-32P]GTP.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a stop solution, such as EDTA, which chelates the Mg2+ required for enzyme activity.

-

Separate the newly synthesized [32P]cGMP from the unreacted [α-32P]GTP using sequential chromatography over Dowex-50-H+ and alumina columns.

-

Quantify the amount of [32P]cGMP produced by liquid scintillation counting.

-

Calculate the specific activity of sGC (in nmol of cGMP formed per minute per mg of protein) for each concentration of this compound.

-

Plot the sGC activity against the logarithm of the this compound concentration to determine the EC50 value.

Platelet Aggregation Assay

This protocol details the preparation of washed human platelets and the measurement of their aggregation in response to an agonist, and the inhibitory effect of this compound.

Materials:

-

Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant

-

Tyrode's buffer

-

Prostaglandin E1 (PGE1)

-

Apyrase

-

Platelet agonist (e.g., collagen, ADP, or thrombin)

-

This compound

-

Platelet aggregometer

Procedure:

Part 1: Preparation of Washed Human Platelets

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully collect the PRP and add PGE1 to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGE1 and apyrase (to degrade any released ADP).

-

Repeat the washing step by centrifuging the platelet suspension and resuspending the pellet in fresh Tyrode's buffer.

-

Adjust the final platelet concentration to a standardized value (e.g., 2.5 x 108 platelets/mL) with Tyrode's buffer.

Part 2: Aggregation Measurement

-

Pre-warm the washed platelet suspension to 37°C.

-

Place an aliquot of the platelet suspension in the aggregometer cuvette with a stir bar.

-

Add varying concentrations of this compound or vehicle control and incubate for a short period.

-

Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., collagen).

-

Monitor the change in light transmission through the platelet suspension over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.

-

Record the maximum aggregation percentage for each concentration of this compound.

-

Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the impact of this compound.

Caption: NO-sGC-cGMP signaling pathway and the action of Cfm 1571 HCl.

Caption: Workflow for determining sGC activity in the presence of Cfm 1571 HCl.

Conclusion

This compound is a valuable research compound for elucidating the intricacies of the NO-sGC-cGMP signaling pathway. Its specific action as a heme-dependent sGC stimulator, coupled with its lack of PDE inhibitory activity, allows for the targeted investigation of cGMP synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. While its clinical potential is limited, this compound remains an important tool for advancing our understanding of cGMP-mediated cellular processes and identifying new therapeutic strategies for a range of diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to the Pharmacology of Cfm 1571 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cfm 1571 hydrochloride is a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the NO-cGMP signaling pathway. By directly activating sGC, this compound elevates intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), leading to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, in vitro activity, and the broader context of sGC stimulation. While detailed in vivo studies and specific experimental protocols for this compound are not extensively available in the public domain, this guide furnishes representative methodologies for key assays and visualizes the pertinent signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a fundamental physiological regulatory system. Dysregulation of this pathway is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. Soluble guanylate cyclase is a heterodimeric heme-containing enzyme that acts as the primary receptor for NO. The binding of NO to the ferrous heme moiety of sGC triggers a conformational change, leading to a significant increase in the synthesis of cGMP from guanosine triphosphate (GTP).

Pharmacological agents that can enhance sGC activity independently of NO, known as sGC stimulators, offer a promising therapeutic strategy, particularly in conditions characterized by impaired NO bioavailability or endothelial dysfunction. This compound has been identified as one such sGC stimulator. This document provides a detailed examination of its pharmacological profile based on available scientific literature.

Mechanism of Action

This compound functions as a direct, NO-independent stimulator of soluble guanylate cyclase.[1] Unlike NO donors, which generate NO to activate sGC, this compound binds to the sGC enzyme, inducing a conformational change that enhances its catalytic activity. This leads to increased production of the second messenger cGMP. Furthermore, sGC stimulators like this compound have been shown to act synergistically with NO, further potentiating the activation of sGC in the presence of endogenous or exogenous NO.

The elevated intracellular cGMP levels subsequently activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets. This phosphorylation cascade ultimately results in a range of physiological responses, including the relaxation of vascular smooth muscle cells (vasodilation) and the inhibition of platelet aggregation.

Signaling Pathway of Soluble Guanylate Cyclase (sGC) Activation

Caption: The sGC signaling pathway activated by NO and this compound.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters for this compound based on available data.

| Parameter | Value (µM) | Assay | Organism | Reference |

| EC50 | 5.49 | sGC Stimulation | Not Specified | [1] |

| IC50 | 2.84 | Platelet Aggregation Inhibition | Not Specified | [1] |

EC50 (Half-maximal effective concentration): The concentration of this compound that induces a response halfway between the baseline and maximum in the sGC stimulation assay. IC50 (Half-maximal inhibitory concentration): The concentration of this compound that inhibits platelet aggregation by 50%.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public literature. However, based on standard methodologies for assessing sGC stimulators, a representative protocol for an in vitro sGC activity assay is provided below.

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay (Representative Protocol)

This assay is designed to measure the direct effect of a test compound on the enzymatic activity of purified sGC.

Materials:

-

Purified recombinant soluble guanylate cyclase (sGC)

-

Assay Buffer: 50 mM Triethanolamine (TEA), pH 7.4, containing 1 mM DTT, 2 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA)

-

Guanosine triphosphate (GTP)

-

[α-³²P]GTP (for radiometric detection) or a commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit

-

This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation

-

Reaction termination solution (e.g., 125 mM Zn(CH₃CO₂)₂ and 125 mM Na₂CO₃ for radiometric assay, or lysis buffer for ELISA)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, GTP, and IBMX. Create serial dilutions of this compound to generate a concentration-response curve.

-

Reaction Setup: In a microplate, combine the assay buffer, purified sGC enzyme, and the PDE inhibitor (IBMX).

-

Compound Addition: Add the various concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding GTP (and [α-³²P]GTP if using radiometric detection).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding the appropriate termination solution.

-

Quantification of cGMP:

-

Radiometric Method: Separate the [α-³²P]cGMP product from the unreacted [α-³²P]GTP using column chromatography (e.g., neutral alumina (B75360) columns) and quantify the radioactivity using a scintillation counter.

-

ELISA Method: Follow the manufacturer's instructions for the cGMP ELISA kit to quantify the amount of cGMP produced.

-

-

Data Analysis: Plot the amount of cGMP produced against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Experimental Workflow for In Vitro Characterization

Caption: A representative workflow for the in vitro characterization of this compound.

In Vivo Pharmacology

Currently, there is a lack of publicly available in vivo studies specifically investigating the pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models. While the original research by Selwood et al. mentioned pharmacokinetic studies for a related compound, specific data for this compound was not provided in the abstract. Therefore, parameters such as oral bioavailability, half-life, and in vivo efficacy in disease models remain to be determined.

Therapeutic Potential

Based on its mechanism of action as an sGC stimulator, this compound holds therapeutic potential for the treatment of various cardiovascular disorders.[1] By promoting vasodilation and inhibiting platelet aggregation, it could be beneficial in conditions such as:

-

Hypertension: By relaxing blood vessels, it could help to lower blood pressure.

-

Heart Failure: By reducing cardiac preload and afterload, it may improve cardiac function.

-

Pulmonary Hypertension: Similar to other sGC stimulators, it could alleviate high blood pressure in the pulmonary arteries.

-

Thrombotic Disorders: Its anti-platelet activity suggests a potential role in preventing the formation of blood clots.

Further preclinical and clinical studies are necessary to validate these potential therapeutic applications.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the NO-sGC-cGMP signaling pathway. Its potent in vitro activity as an NO-independent sGC stimulator highlights its potential as a lead compound for the development of novel therapeutics for cardiovascular diseases. Future research should focus on comprehensive in vivo studies to establish its pharmacokinetic profile, safety, and efficacy in relevant disease models. The lack of detailed, publicly accessible experimental protocols underscores the need for further publications to facilitate the replication and extension of these important findings.

References

The Discovery and Development of Cfm 1571: A Heme-Dependent Soluble Guanylate Cyclase Stimulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cfm 1571 is a novel, synthetic, small-molecule stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. As a member of the pyrazole (B372694) class of sGC stimulators, Cfm 1571 acts by sensitizing the sGC enzyme to endogenous NO and by directly stimulating the enzyme in a heme-dependent manner. This dual mechanism of action leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in vasodilation, inhibition of smooth muscle proliferation, and platelet aggregation. Despite its promising in vitro activity, the development of Cfm 1571 has been hampered by unfavorable pharmacokinetic properties, specifically low bioavailability and potency, which have precluded its advancement into clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of Cfm 1571, based on available scientific literature.

Introduction: The NO-sGC-cGMP Signaling Pathway and Therapeutic Potential

The nitric oxide (NO) signaling pathway plays a crucial role in cardiovascular homeostasis. Endothelial NO synthase (eNOS) produces NO, which diffuses to adjacent vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding event activates sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of downstream effects that promote vasodilation and inhibit pathological vascular remodeling and thrombosis.

Dysfunction in the NO-sGC-cGMP pathway is implicated in the pathophysiology of numerous cardiovascular diseases, including pulmonary hypertension, heart failure, and atherosclerosis. Therapeutic strategies aimed at augmenting this pathway have therefore garnered significant interest. While organic nitrates and phosphodiesterase type 5 (PDE5) inhibitors have been clinically successful, they are associated with limitations such as tolerance and the requirement of sufficient endogenous NO production.

Direct sGC stimulators and activators represent a novel therapeutic class that overcomes some of these limitations. It is crucial to distinguish between these two classes:

-

sGC Stimulators: These compounds, including Cfm 1571, require the presence of the reduced ferrous (Fe²⁺) heme group on sGC for their activity. They act synergistically with NO to enhance sGC activation.

-

sGC Activators: These agents can activate sGC even when the heme group is oxidized (ferric, Fe³⁺) or lost, a state often associated with oxidative stress and disease.

The Discovery of Cfm 1571

Cfm 1571 emerged from medicinal chemistry efforts focused on the discovery of novel pyrazole and indazole derivatives as sGC stimulators. The pioneering sGC stimulator, YC-1, served as a lead compound for the development of more potent and specific molecules. The general discovery workflow for compounds like Cfm 1571 involves several key stages:

-

High-Throughput Screening (HTS): A large library of chemical compounds is screened using a cell-based or biochemical assay to identify "hits" that modulate sGC activity.

-

Hit-to-Lead Optimization: Promising hits are chemically modified to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process involves the synthesis and biological evaluation of numerous analogues.

-

Lead Optimization: A lead compound, such as a promising pyrazole scaffold, undergoes further chemical refinement to enhance its pharmacokinetic and pharmacodynamic profile, aiming for a preclinical candidate. Cfm 1571 was identified through such a process.

-

Preclinical Development: The selected candidate is subjected to a battery of in vitro and in vivo studies to assess its efficacy, safety, and pharmacokinetic properties before consideration for clinical trials.

While the specific lead optimization cascade for Cfm 1571 has not been detailed in the public domain, it belongs to a series of pyrazole derivatives designed to explore the structure-activity relationship (SAR) for sGC stimulation.

Mechanism of Action of Cfm 1571

Cfm 1571 functions as a heme-dependent sGC stimulator. Its mechanism of action is twofold:

-

Direct Stimulation: In the absence of NO, Cfm 1571 can directly bind to and activate sGC, leading to a modest increase in cGMP production. This action is dependent on the presence of the reduced heme group within the sGC enzyme.

-

Synergism with Nitric Oxide: Cfm 1571 significantly enhances the sensitivity of sGC to endogenous NO. By stabilizing the NO-heme complex, it potentiates the activation of sGC by even low concentrations of NO, leading to a robust increase in cGMP synthesis.

This dual mechanism is a hallmark of sGC stimulators and distinguishes them from sGC activators, which are effective in a heme-oxidized or heme-free environment.

Preclinical Data for Cfm 1571

The available preclinical data for Cfm 1571 is primarily from in vitro studies. A summary of the key quantitative data is presented in the tables below.

In Vitro Potency

| Parameter | Value | Description |

| EC₅₀ | 5.49 µM[1] | The half maximal effective concentration for sGC stimulation.[1] |

| IC₅₀ | 2.84 µM[1] | The half maximal inhibitory concentration, likely against a stimulated response, though the specific context is not detailed in available literature.[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₉ClN₄O₃ |

| Molecular Weight | 444.95 g/mol |

In Vivo Data

Detailed in vivo efficacy and pharmacokinetic data for Cfm 1571 have not been published. However, it has been reported that the compound exhibits low bioavailability and low potency, which were the primary reasons for the discontinuation of its development.

Experimental Protocols

While specific, detailed protocols for the experiments conducted on Cfm 1571 are not publicly available, this section provides representative methodologies for the key assays used to characterize sGC stimulators.

Soluble Guanylate Cyclase (sGC) Activity Assay (Biochemical)

Objective: To determine the direct stimulatory effect of a compound on purified sGC and its synergy with NO donors.

Materials:

-

Purified recombinant sGC

-

Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, 1 mM EGTA, 1 mM dithiothreitol, 100 mM NaCl)

-

GTP (substrate)

-

MgCl₂ (cofactor)

-

NO donor (e.g., DEA/NO or SNAP)

-

Test compound (Cfm 1571)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

cGMP detection kit (e.g., ELISA or radioimmunoassay)

Procedure:

-

Purified sGC is pre-incubated with the test compound at various concentrations in the assay buffer in the presence of a PDE inhibitor.

-

The reaction is initiated by the addition of GTP and MgCl₂.

-

For synergy experiments, an NO donor is added concurrently with the substrate.

-

The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

The reaction is terminated by the addition of a stop solution (e.g., EDTA or by heat inactivation).

-

The amount of cGMP produced is quantified using a cGMP detection kit according to the manufacturer's instructions.

-

EC₅₀ values are calculated from the dose-response curves.

Cell-Based cGMP Assay

Objective: To measure the effect of a compound on intracellular cGMP levels in a cellular context.

Materials:

-

A suitable cell line expressing sGC (e.g., RFL-6 rat lung fibroblasts)

-

Cell culture medium and supplements

-

Test compound (Cfm 1571)

-

PDE inhibitor (e.g., IBMX)

-

Lysis buffer

-

cGMP detection kit

Procedure:

-